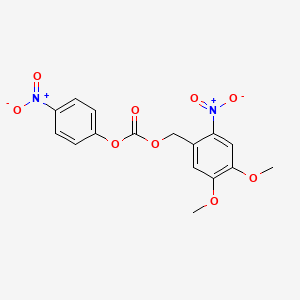
(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate is a chemical compound with the molecular formula C16H14N2O9 and a molecular weight of 378.29 g/mol . This compound is known for its unique structural features, which include two nitro groups and two methoxy groups attached to a benzyl carbonate framework. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of (4,5-Dimethoxy-2-nitrophenyl)methanol with 4-nitrophenyl chloroformate . The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, including drug delivery systems and prodrug formulations, is ongoing.
Industry: It finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate involves its ability to undergo specific chemical reactions that modify biological molecules. For example, it can act as a photoactivatable protecting group, releasing active compounds upon exposure to light. This property is exploited in controlled drug release and targeted therapy applications. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar compounds to (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate include:
(4,5-Dimethoxy-2-nitrophenyl)methanol: A precursor in the synthesis of the carbonate compound.
4-Nitrophenyl chloroformate: Another related compound used in the synthesis of various carbonate esters.
2-Nitro-4,5-dimethoxybenzyl alcohol: A structurally similar compound with different functional groups.
The uniqueness of this compound lies in its dual nitro and methoxy functionalities, which provide a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
163518-08-9 |
|---|---|
Molecular Formula |
C16H14N2O9 |
Molecular Weight |
378.29 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C16H14N2O9/c1-24-14-7-10(13(18(22)23)8-15(14)25-2)9-26-16(19)27-12-5-3-11(4-6-12)17(20)21/h3-8H,9H2,1-2H3 |
InChI Key |
ZSZFIWWSSVGQOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















